3,5-Dichlorophenylmagnesium bromide

Vue d'ensemble

Description

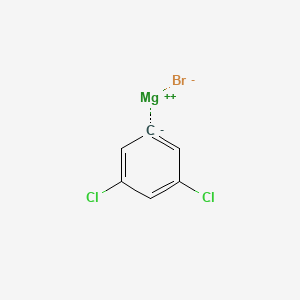

3,5-Dichlorophenylmagnesium bromide is a useful research compound. Its molecular formula is C6H3BrCl2Mg and its molecular weight is 250.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

3,5-Dichlorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms present in carbonyl groups .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The carbon-magnesium bond in this compound is polar, with the carbon atom carrying a partial negative charge . This allows the carbon atom to act as a nucleophile, attacking the electrophilic carbon of the carbonyl group and forming a new carbon-carbon bond .

Biochemical Pathways

The use of this compound in the synthesis of carboxylic esters and aryl ketones affects the biochemical pathways of these compounds . For instance, it can be used in the synthesis of non-alternant polycyclic hydrocarbons . These compounds have applications in organic electronics and photonics .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, including biological systems .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including carboxylic esters and aryl ketones .

Action Environment

The action of this compound is highly dependent on the reaction environment . It is typically used in anhydrous conditions, as it reacts violently with water . The reaction is usually carried out in an inert atmosphere to prevent oxidation . The temperature of the reaction can also influence the rate and outcome of the reaction .

Activité Biologique

3,5-Dichlorophenylmagnesium bromide (DCPhMgBr) is an organomagnesium compound utilized primarily in synthetic organic chemistry. Its unique structure, characterized by two chlorine substituents on the phenyl ring, imparts distinct reactivity patterns that are significant in various biological and chemical applications. This article explores the biological activity of DCPhMgBr, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrClMg

- Molar Mass : 250.82 g/mol

- Solubility : Soluble in THF (Tetrahydrofuran)

- Density : 0.972 g/mL at 25 °C

- Flash Point : -21.2 °C

DCPhMgBr acts as a nucleophilic reagent in various reactions, particularly in Grignard reactions where it can form carbon-carbon bonds. The presence of chlorine atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitutions and additions to electrophiles such as carbonyl compounds.

Nucleophilic Addition

The compound has shown unusual nucleophilic addition patterns, particularly with pyrimidine derivatives. Studies indicate that DCPhMgBr can selectively add to the C-6 position of pyrimidine rings, which is atypical for Grignard reagents . This selectivity is attributed to the electron-withdrawing effects of the chlorines, which stabilize the transition state during the reaction.

Synthesis of Bioactive Compounds

DCPhMgBr has been employed in the synthesis of various bioactive compounds. For instance, it serves as a key intermediate in synthesizing non-alternant polycyclic hydrocarbons like indeno-benzophenalene, which exhibit potential antibacterial properties .

Additionally, it has been utilized in reactions with acid chlorides to produce aryl ketones, compounds that are often biologically active and used in pharmaceuticals .

Case Study 1: Antibacterial Properties

A study demonstrated that derivatives synthesized from DCPhMgBr exhibited significant antibacterial activity against various strains of bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis, likely due to the formation of reactive intermediates capable of interacting with bacterial enzymes .

Case Study 2: Synthesis of Aryl Ketones

In another investigation, DCPhMgBr was reacted with acid chlorides using bis[2-(N,N-dimethylamino)ethyl] ether as a ligand. The resulting aryl ketones showed promising activity in inhibiting certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Toxicological Considerations

While DCPhMgBr is valuable for its reactivity and biological applications, it poses certain hazards:

Applications De Recherche Scientifique

Organic Synthesis

Grignard Reactions:

3,5-Dichlorophenylmagnesium bromide is primarily used in Grignard reactions, where it acts as a nucleophile to form carbon-carbon bonds. This is crucial in the synthesis of complex organic molecules.

- Example Reaction:

The reagent can react with carbonyl compounds to yield alcohols. For instance, when reacted with acetaldehyde, it produces secondary alcohols through nucleophilic addition.

Synthesis of Polycyclic Hydrocarbons:

This compound plays a pivotal role in synthesizing non-alternant polycyclic hydrocarbons. Its reactivity allows for the introduction of the 3,5-dichlorophenyl group into larger molecular frameworks, facilitating the creation of novel materials with unique properties .

Pharmaceutical Applications

Drug Development:

this compound has been employed in the synthesis of pharmaceutical intermediates. For instance, it has been utilized to prepare compounds that inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers .

- Case Study:

A study demonstrated the use of this Grignard reagent in synthesizing a specific inhibitor of PRMT5, showcasing its potential in developing targeted cancer therapies .

Material Science

Synthesis of Functional Materials:

The reagent is also valuable in material science for creating functionalized polymers and materials with tailored electronic properties. Its ability to introduce chlorinated phenyl groups enhances the performance characteristics of these materials.

- Example:

Research indicates that incorporating 3,5-dichlorophenyl groups into polymer matrices can improve their thermal and electrical conductivity .

Mechanistic Studies

Understanding Reaction Mechanisms:

Studies involving this compound contribute to understanding the mechanisms of Grignard reactions. Research has shown that the reactivity of Grignard reagents can vary significantly based on their structural characteristics and the nature of the substrates involved .

- Research Insight:

A recent investigation into the formation of Grignard reagents highlighted how different ligands influence the nucleophilicity and reactivity of organomagnesium compounds like this compound .

Propriétés

IUPAC Name |

magnesium;1,3-dichlorobenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOUTRKHWIHCHT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545144 | |

| Record name | Magnesium bromide 3,5-dichlorobenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82297-90-3 | |

| Record name | Magnesium bromide 3,5-dichlorobenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.